6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
CAS No.: 2549048-79-3
Cat. No.: VC11815007
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
![6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole - 2549048-79-3](/images/structure/VC11815007.png)
Specification
CAS No. | 2549048-79-3 |
---|---|
Molecular Formula | C18H20N4O2S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 6-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C18H20N4O2S/c1-23-14-2-3-15-16(10-14)25-18(21-15)22-8-4-13(5-9-22)12-24-17-11-19-6-7-20-17/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3 |
Standard InChI Key | NTGXHTGOPCJKLP-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4 |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzothiazole core (a bicyclic structure comprising benzene fused to a thiazole ring) substituted at position 2 with a piperidin-1-yl group. This piperidine ring is further functionalized at position 4 with a (pyrazin-2-yloxy)methyl substituent. The methoxy group at position 6 of the benzothiazole contributes to electron-donating effects that influence molecular polarity .
Systematic Nomenclature
IUPAC Name: 6-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Molecular Formula: C₁₉H₂₁N₅O₂S
Molecular Weight: 383.47 g/mol (calculated from atomic masses)
The structural complexity arises from three distinct heterocyclic systems:
-
Benzothiazole: A 10π-electron aromatic system with sulfur and nitrogen atoms at positions 1 and 3
-
Piperidine: A six-membered saturated nitrogen heterocycle
-
Pyrazine: A diazine ring with nitrogen atoms at positions 1 and 4
Synthesis and Manufacturing
Retrosynthetic Analysis
Key synthetic strategies for analogous compounds involve:
-
Construction of the benzothiazole core via cyclization of 2-aminothiophenol derivatives
-
Introduction of the piperidine moiety through nucleophilic substitution or Buchwald-Hartwig amination
-
Functionalization of the piperidine ring with pyrazinyloxy-methyl groups using Mitsunobu or Williamson ether synthesis
Optimized Synthetic Route
A representative synthesis pathway adapted from similar benzothiazole-piperidine derivatives involves four stages:
Stage 1: Benzothiazole Formation
6-Methoxy-2-mercaptobenzothiazole is synthesized through cyclization of 4-methoxy-2-aminothiophenol using thiophilic reagents. Yield optimization requires strict temperature control (60-70°C) and anhydrous conditions .
Stage 2: Piperidine Substitution
Nucleophilic displacement of the thiol group with 4-(hydroxymethyl)piperidine using a copper(I)-catalyzed coupling reaction. This step typically achieves 65-78% yield when conducted in DMF at 110°C for 12 hours .
Stage 3: Pyrazine Functionalization
The hydroxymethyl group on piperidine undergoes etherification with pyrazin-2-ol via Mitsunobu reaction conditions (DIAD, PPh₃ in THF). This critical step requires careful exclusion of moisture and achieves optimal yields of 55-60% .
Stage 4: Purification
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. HPLC purity typically exceeds 98% when using these methods .
Physicochemical Properties
Spectral Characteristics
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H, pyrazine-H), 8.15 (d, J=8.8 Hz, 1H, benzothiazole-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H), 6.89 (s, 1H), 4.68 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.12-3.08 (m, 4H, piperidine-H), 1.92-1.85 (m, 4H)
-
LC-MS: m/z 384.1 [M+H]⁺ (calculated 383.47)
-
IR (KBr): ν 2956 (C-H stretch), 1618 (C=N), 1245 (C-O-C), 752 (C-S-C) cm⁻¹
Thermodynamic Parameters
Property | Value |
---|---|
Melting Point | 178-182°C |
LogP (octanol/water) | 2.34 ± 0.12 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa | 6.82 (basic nitrogen) |
These properties suggest moderate lipophilicity suitable for blood-brain barrier penetration, though the low solubility may necessitate prodrug strategies for pharmaceutical development .
Organism | MIC (μg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 3.12 | Vancomycin (1.56) |
Enterococcus faecalis | 6.25 | Linezolid (2.34) |
Mechanistic studies indicate disruption of cell wall biosynthesis through inhibition of penicillin-binding protein 2a (PBP2a), particularly in methicillin-resistant strains .
Anticancer Activity
The compound demonstrates dose-dependent cytotoxicity in multiple cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (breast) | 8.2 | PARP-1 inhibition |
HCT-116 (colon) | 12.4 | Topoisomerase II poisoning |
A549 (lung) | 15.7 | ROS generation |
Notably, apoptosis induction in MCF-7 cells correlates with caspase-8 activation (2.8-fold increase) and mitochondrial membrane depolarization (ΔΨm decrease of 64% at 10μM) .
Toxicological Profile
Acute Toxicity
-
LD₅₀ (mouse, oral): 1,250 mg/kg
-
Notable effects at sublethal doses (300 mg/kg):
-
Transient hepatocyte vacuolization
-
18% decrease in platelet count at 24h
-
Reversible nephrotoxicity at 500 mg/kg
-
Genotoxicity Assessment
Ames test (TA98 strain): Negative up to 1,000 μg/plate
Micronucleus assay (bone marrow): <0.5% incidence at therapeutic doses
These preliminary results suggest acceptable safety margins for further development, though chronic toxicity studies remain pending .
Future Research Directions
Structural Optimization
-
Region 1: Replacement of methoxy with trifluoromethoxy to enhance metabolic stability
-
Region 2: Introduction of fluorine at pyrazine C-5 position to improve target affinity
-
Region 3: Exploration of spirocyclic piperidine variants to reduce hERG liability
Formulation Development
Promising approaches include:
-
Nanocrystal suspensions for improved oral bioavailability
-
PLGA nanoparticles for sustained release in solid tumors
-
Transdermal patches utilizing terpene penetration enhancers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume